molecular formula C14H26N4O6S B024770 Glutamylcysteyllysine CAS No. 128960-73-6

Glutamylcysteyllysine

Cat. No.: B024770
CAS No.: 128960-73-6
M. Wt: 378.45 g/mol
InChI Key: ISXJHXGYMJKXOI-UHFFFAOYSA-N
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Description

A bifunctional trapping agent (γ-Glutamylcysteinyllysine) is investigated as an alternative of GSH for simultaneous trapping both “hard” and “soft” reactive metabolite.

Mechanism of Action

Target of Action

Glutamylcysteyllysine, a tripeptide, is a post-translational modification of proteins . It is added to a lysine residue of a protein molecule . The primary targets of this compound are the proteins in the cell where it plays a regulatory role in several cell-specific processes .

Mode of Action

It is known that it interacts with its protein targets through a process called glutarylation . This process involves the addition of a glutaryl group to a lysine residue of a protein molecule . This modification can regulate the expression of many genes related to metabolism, signal transduction, cell defense, and repair .

Biochemical Pathways

This compound is involved in the glutamine metabolic pathway . Glutamine is the most abundant free amino acid in the body and plays a regulatory role in several cell-specific processes including metabolism (e.g., oxidative fuel, gluconeogenic precursor, and lipogenic precursor), cell integrity (apoptosis, cell proliferation), protein synthesis, and degradation . Thus, the function of glutamine, and by extension this compound, goes beyond that of a simple metabolic fuel or protein precursor .

Pharmacokinetics

It is known that the intracellular and extracellular transport systems are critical for the cellular metabolism of similar compounds . These transport systems could potentially influence the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound, thereby impacting its bioavailability.

Result of Action

The result of this compound’s action is the regulation of various cellular functions. By modifying proteins, it can influence their activity, potentially altering cellular processes such as metabolism, signal transduction, cell defense, and repair . This can have wide-ranging effects on the molecular and cellular level, influencing the overall function and health of the cell.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules can affect the efficiency of glutarylation . .

Biochemical Analysis

Properties

IUPAC Name

6-amino-2-[[2-[(2-amino-4-carboxybutanoyl)amino]-3-sulfanylpropanoyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N4O6S/c15-6-2-1-3-9(14(23)24)17-13(22)10(7-25)18-12(21)8(16)4-5-11(19)20/h8-10,25H,1-7,15-16H2,(H,17,22)(H,18,21)(H,19,20)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISXJHXGYMJKXOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)O)NC(=O)C(CS)NC(=O)C(CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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